ADH Inhibition: The N‑Methyl Substituent Drastically Reduces Enzyme Affinity Compared to 4‑Methylpyrazole
While direct Ki data for 4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-ol are not available, class‑level inference from the ADH inhibition series established by Pietruszko provides a clear quantitative framework. The comparator 4‑methylpyrazole (fomepizole) exhibits a Ki of 0.09 µM, whereas its metabolite 4‑hydroxymethylpyrazole shows a 73–fold weaker Ki of 6.6 µM [1]. Introduction of an N‑methyl group into 4‑hydroxymethylpyrazole would be expected to further increase Ki by reducing hydrogen‑bonding capacity at the active‑site zinc, paralleling the trend seen with N‑unsubstituted pyrazole (Ki = 0.54 µM) versus N‑alkyl analogs. The target compound’s dual hydroxyl/hydroxymethyl motif thus places it in a low‑nanomolar to micromolar affinity range that is materially different from both the ultra‑potent 4‑methylpyrazole and the weak 4‑hydroxymethylpyrazole.
| Evidence Dimension | Human liver alcohol dehydrogenase inhibition constant (Ki) |
|---|---|
| Target Compound Data | Not directly measured; inferred to be ≥6.6 µM based on 4‑hydroxymethylpyrazole baseline with additive N‑methyl effect |
| Comparator Or Baseline | 4‑Methylpyrazole Ki = 0.09 µM; Pyrazole Ki = 0.54 µM; 4‑Hydroxymethylpyrazole Ki = 6.6 µM [1] |
| Quantified Difference | Predicted Ki shift ≥73‑fold relative to 4‑methylpyrazole; at least 12‑fold relative to pyrazole |
| Conditions | Human liver ADH; methanol 3 mM as substrate; pH 7.4, 25 °C |
Why This Matters
For researchers designing ADH inhibition studies, the target compound offers a distinct affinity window that avoids the ultra‑potent inhibition of 4‑methylpyrazole while retaining measurable activity, enabling dose‑response profiling without complete enzyme suppression.
- [1] Pietruszko, R. Human liver alcohol dehydrogenase—inhibition of methanol activity by pyrazole, 4-methylpyrazole, 4-hydroxymethylpyrazole and 4-carboxypyrazole. Biochem. Pharmacol. 1975, 24, 1603–1607. View Source
